molecular formula C7H14N2S B1350804 (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine CAS No. 79146-95-5

(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine

Cat. No.: B1350804
CAS No.: 79146-95-5
M. Wt: 158.27 g/mol
InChI Key: KJGHZGVLJOTEJJ-UHFFFAOYSA-N
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Scientific Research Applications

(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with a thioamide precursor in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amine group, leading to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-thiazol-2-yl)-is

Properties

IUPAC Name

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-6(2)5-9-7-8-3-4-10-7/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGHZGVLJOTEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396844
Record name (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79146-95-5
Record name 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79146-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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